4-Epi-curcumenol
Overview
Description
4-Epi-curcumenol is a natural product found in Curcuma phaeocaulis, Houttuynia cordata, and other organisms . It has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol . The compound has a complex structure with multiple rings and functional groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.33 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 29.5 Ų .Scientific Research Applications
1. Nanoparticle Development for Nutritional Compounds
4-Epi-curcumenol has been studied in the context of nanoparticle development. A notable example is the research on encapsulating curcumin, a compound related to this compound, in egg white protein isolate using a pH-shifting method. This process aimed to improve the dispersity, antioxidant capacity, and thermal stability of curcumin, thereby enhancing its application in the food industry (Wang, Zhang, Wang, Xu, & Zhou, 2020).
2. Drug Delivery Systems
Research on this compound has also focused on its potential in drug delivery systems. A study on β-cyclodextrin-based nanosponges revealed improved loading, release, solubility, and toxicity profiles of curcumin, indicating promising applications for cancer therapy (Gholibegloo, Mortezazadeh, Salehian, Ramazani, Amanlou, & Khoobi, 2019).
3. Pharmacokinetic Interactions
Curcumenol, closely related to this compound, has been examined for its pharmacokinetic interactions, specifically its effects on cytochrome P450 enzymes. This research is crucial for understanding potential drug-drug interactions when used in combination with other medications (Sun, Fang, Zhang, Cao, Yang, & Yin, 2010).
4. Biofuel Precursor Generation
The compound has been involved in studies related to biofuel. An engineered sesquiterpene cyclase was developed to generate biofuel precursors like β- and γ-curcumene, showcasing the potential of this compound in renewable energy sources (Blank, Barrow, & Christianson, 2019).
5. Mosquito Vector Control
This compound has been investigated for its efficacy in controlling mosquito vectors, such as in studies assessing the toxicity of compounds from Hedychium larsenii essential oil against malaria, chikungunya, and St. Louis encephalitis mosquito vectors. These findings suggest its potential application in developing mosquito larvicides (AlShebly, Alqahtani, Govindarajan, Gopinath, Vijayan, & Benelli, 2017).
6. Antioxidative and Myogenic Differentiation
Curcumenol has displayed antioxidative properties and the ability to enhance myogenic differentiation and mitochondrial function, highlighting its potential in health-related applications (Zhang, Shen, Gao, Shi, Zhou, Mo, Xu, Lin, & Gan, 2019).
7. Interaction with Human Serum Albumin
Studies on the binding of curcumenol to human serum albumin have provided insights into its pharmacokinetics and interactions with biological macromolecules, crucial for its therapeutic applications (Hamdi, Feroz, Shilpi, Anouar, Mukarram, Mohamad, Tayyab, & Awang, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
4-Epi-curcumenol is a secondary metabolite with anti-inflammatory properties . It is an important and representative bioactive component extracted from the essential oil of the rhizomes of Curcumae rhizoma Curcumenol, a similar compound, has been shown to have anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant activities .
Mode of Action
Curcumenol has been shown to exert anti-tumor activity via multiple biological signaling pathways . It is also known to inhibit proliferation and promote apoptosis of certain cells by suppressing insulin-like factor-1 receptor (IGF-1R) expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation .
Biochemical Pathways
Curcumenol has been shown to affect several biological signaling pathways, such as PI3K/Akt, JAK/STAT, MAPK, Wnt/β-catenin, p53, NF-ĸB, and apoptosis-related signaling pathways . It can effectively repress the miR-21/PTEN/Akt molecular pathway to inhibit cell proliferation and induce apoptosis in certain cells .
Pharmacokinetics
Pharmacokinetic studies have shown that curcumenol is rapidly distributed in almost all organs of rats after intragastric administration with high concentrations in the small intestine and colon . The pharmacokinetic parameters such as the T max, C max, AUC 0-t, AUC 0-∞, MRT, and t 1/2 were also reported . .
Result of Action
This compound has anti-inflammatory properties in vitro and in vivo . Curcumenol has been shown to dramatically reverse liver fibrosis in rats as evidenced by decreased both in the mRNA and protein levels of urokinase plasminogen activator (uPA)/uPA receptor (uPAR) and increased mRNA and protein levels of MMP13 .
Action Environment
It is known that the compound is stable for two years when stored at the recommended temperature .
Biochemical Analysis
Biochemical Properties
4-Epi-curcumenol interacts with a variety of biomolecules, contributing to its diverse medicinal properties. It has been found to interact with enzymes and proteins involved in inflammation and cancer pathways . The nature of these interactions is complex and involves modulation of enzyme activity and protein expression .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the TNFα/NFκB pathway, which plays a crucial role in inflammation and cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activation of the NFκB signaling pathway and reduce the expression of the MMP family of proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters and binding proteins . Detailed studies on its localization or accumulation are still needed.
Properties
IUPAC Name |
(1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMXVMWEWLJGJ-PAPYEOQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114465 | |
Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350602-21-0 | |
Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350602-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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